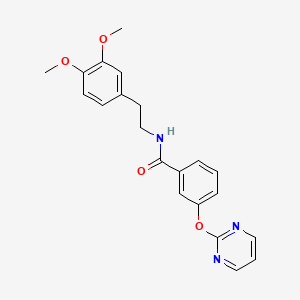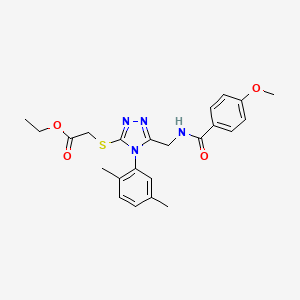
2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide, also known as PTK787, is a small molecule inhibitor that targets the vascular endothelial growth factor receptor (VEGFR) family. It was first synthesized in the late 1990s and has since been extensively studied for its potential use in cancer therapy.
Aplicaciones Científicas De Investigación
Anticancer Activity
This compound exhibits potential as an anticancer agent. Its structural similarity to other molecules with known anticancer properties suggests that it could be effective in inhibiting the growth of cancer cells. The presence of a pyridinyl group, in particular, has been associated with anticancer activity . Research could explore its efficacy against various cancer cell lines and its mechanism of action, which may involve the disruption of cellular signaling pathways critical for tumor growth and survival.
Antibacterial and Antifungal Properties
The thiazolyl and pyridinyl moieties present in the compound are known to contribute to antimicrobial activity. Studies could investigate its effectiveness against a range of bacterial and fungal species, potentially leading to the development of new antimicrobial agents . The compound’s ability to target specific microbial enzymes or pathways could be a focus of research, aiming to overcome resistance to existing antibiotics.
Tyrosine Kinase Inhibition
Tyrosine kinases are enzymes that play a key role in signal transduction and are targets for drug development in various diseases, including cancer. The compound’s structure suggests that it could act as a tyrosine kinase inhibitor, which would be valuable in the treatment of diseases where tyrosine kinase activity is dysregulated . Research could be directed at understanding its selectivity and potency against different tyrosine kinases.
Anti-inflammatory and Analgesic Effects
Compounds with pyridinyl and thiazolyl groups have shown anti-inflammatory and analgesic properties. This compound could be studied for its potential to reduce inflammation and pain, possibly through the inhibition of pro-inflammatory cytokines or other inflammatory mediators . Its efficacy and safety profile could be compared with existing anti-inflammatory and analgesic drugs.
Antioxidant Activity
The compound may also serve as an antioxidant. Its structural components could allow it to neutralize free radicals, which are implicated in various diseases and aging processes. Research could assess its antioxidant capacity and its potential role in preventing oxidative stress-related damage .
Pharmacokinetic Profile Evaluation
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies could examine its absorption, distribution, metabolism, and excretion (ADME) profiles. This would involve investigating how the compound is processed in the body and its potential interactions with other drugs .
Propiedades
IUPAC Name |
2-methoxy-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c1-28-19-6-2-3-7-20(19)30(26,27)25-16-10-8-15(9-11-16)18-14-29-21(24-18)23-17-5-4-12-22-13-17/h2-14,25H,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZVVUFXEZAEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)




![1-{4-[(diethylamino)sulfonyl]phenyl}-N-(3-fluoro-4-methylphenyl)-1H-imidazole-4-carboxamide](/img/structure/B2914901.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2914903.png)


![2,5-Dimethyl-3-bromopyrazolo[1,5-a]pyrimidine-7-amine](/img/structure/B2914910.png)
![Ethyl 2-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2914911.png)